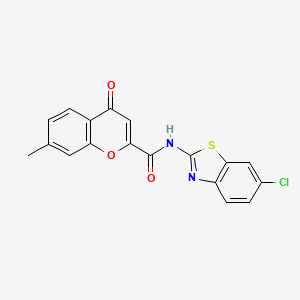

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Descripción

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-4-one core fused with a benzothiazole moiety. The 6-chloro substituent on the benzothiazole ring and the 7-methyl group on the chromene scaffold are critical for its molecular interactions and physicochemical properties.

Propiedades

Fórmula molecular |

C18H11ClN2O3S |

|---|---|

Peso molecular |

370.8 g/mol |

Nombre IUPAC |

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H11ClN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |

Clave InChI |

HYRGUJUFJFGPPE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(6-cloro-1,3-benzotiazol-2-il)-7-metil-4-oxo-4H-cromen-2-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 6-cloro-1,3-benzotiazol-2-amina con ácido 7-metil-4-oxo-4H-cromen-2-carboxílico en condiciones ácidas. La reacción a menudo se lleva a cabo en presencia de un agente deshidratante como el oxicloruro de fósforo, que facilita la formación del enlace carboxamida .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización y la cromatografía se emplearían para lograr un producto de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(6-cloro-1,3-benzotiazol-2-il)-7-metil-4-oxo-4H-cromen-2-carboxamida sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían dependiendo de la transformación deseada, pero típicamente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una gama de derivados de benzotiazol sustituidos .

Aplicaciones Científicas De Investigación

The compound has been evaluated for various biological activities, demonstrating potential in the following areas:

Antimicrobial Activity

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant antimicrobial properties:

| Microorganism | IC50 (μM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant antibacterial activity |

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Effective against Gram-negative bacteria |

Anticancer Properties

In vitro studies have shown that the compound possesses selective cytotoxicity towards various cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Selective against cancer cells |

| A549 (lung cancer) | 12.0 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes, which is crucial in drug development:

| Enzyme | IC50 (μM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.25 | Comparable to established inhibitors |

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Antimicrobial Studies

A study focused on the efficacy of the compound against Mycobacterium tuberculosis reported an IC50 value of 7.05 μM, indicating notable antibacterial activity . The compound was also tested against other pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines revealed that N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibited selective cytotoxic effects, particularly against MCF-7 cells with an IC50 of 10.5 μM . This selectivity suggests a favorable therapeutic index for potential anticancer applications.

Enzyme Inhibition Profiles

The compound's inhibitory effects on acetylcholinesterase were analyzed, revealing an IC50 value of 0.25 μM, comparable to standard treatments . This property positions it as a candidate for further development in neuropharmacology.

Mecanismo De Acción

El mecanismo de acción de N-(6-cloro-1,3-benzotiazol-2-il)-7-metil-4-oxo-4H-cromen-2-carboxamida involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antiinflamatoria está mediada por la inhibición de las enzimas ciclooxigenasas, que desempeñan un papel clave en la biosíntesis de prostaglandinas. El compuesto también puede interactuar con otras enzimas y receptores, lo que lleva a una gama de efectos biológicos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The benzothiazole ring is a common pharmacophore in medicinal chemistry. Key analogs include:

6-Fluoro-substituted Analog

- Compound : 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

- Structural Difference : Substitution of the 6-chloro group with 6-fluoro on the benzothiazole ring.

- Implications : Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine, though steric effects could reduce solubility .

Thiadiazole-linked Analog

- Compound : 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

- Structural Difference : Replacement of benzothiazole with a 1,3,4-thiadiazole ring bearing a prop-2-enylsulfanyl group.

- The allylthio group may increase lipophilicity, affecting membrane permeability .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs from the benzodithiazine and benzothiazole families (–3) provide methodological insights:

Key Observations :

- The 6-fluoro analog shares a similar carbonyl IR peak (~1740 cm⁻¹) with the thiadiazole derivative, suggesting conserved electronic environments in the chromene-carboxamide region.

Electron-Withdrawing Substituents

- Chloro vs. Fluoro: Chlorine’s larger atomic radius may enhance π-π stacking in hydrophobic pockets, while fluorine’s electronegativity could improve metabolic stability. No direct bioactivity data are available for comparison.

- Thiadiazole vs. Benzothiazole : Thiadiazole’s smaller ring size and additional sulfur atom may alter binding kinetics, as seen in related benzodithiazine derivatives (–3), which exhibit antimicrobial and anti-inflammatory activity .

Actividad Biológica

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chromene backbone substituted with a benzothiazole moiety. The structural characteristics are crucial for its biological interactions.

Anticancer Activity

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results suggest a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive to treatment compared to DU145 cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Studies have shown that the compound induces chromatin condensation and DNA damage, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 5 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 15 μg/mL |

These findings highlight the compound's potential as a dual-action agent against both cancer and infectious diseases .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

- In Vivo Studies : A study involving animal models showed that administration of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide resulted in significant tumor reduction compared to control groups.

- Combination Therapy : Research indicated enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Q. Advanced Research Focus

- BV2 Microglia Assay : LPS-stimulated BV2 cells can quantify TNF-α/IL-6 suppression via ELISA. Pre-treat cells with 10–50 µM compound for 24 hours .

- Primary Microglia Cultures : Isolate cells from C57BL/6 mice and measure phagocytic activity (e.g., FITC-dextran uptake) to assess neuroinflammation modulation .

- Dose-Response Analysis : Use IC50 values to compare potency with reference compounds (e.g., dexamethasone).

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced Research Focus

- Substituent Variation : Replace the 6-Cl group on benzothiazole with Br or CF3 to evaluate electronic effects on bioactivity .

- Chromene Modifications : Introduce methyl or methoxy groups at the 7-position to enhance lipophilicity and blood-brain barrier penetration .

- Biological Testing : Prioritize analogs with >50% inhibition in microglial activation assays for in vivo stroke models .

Which computational tools predict binding affinity to target proteins?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with inflammatory targets (e.g., COX-2 or NF-κB). Generate SMILES strings from PubChem data for ligand preparation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .

What chromatographic methods ensure purity for pharmacological assays?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel (230–400 mesh) with gradients like ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates .

- HPLC : Employ C18 columns (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity .

How to resolve contradictions between experimental and computational data?

Q. Advanced Research Focus

- Cross-Validation : Compare DFT-calculated NMR shifts (Gaussian 09) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility .

- Crystallographic Reanalysis : Check for disorder or twinning in X-ray data. Reprocess with SHELXE to improve phase accuracy .

- Sensitivity Analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) in MD simulations to identify robust binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.